N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
N-(3-Chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic carboxamide derivative featuring a pyrrolopyrazine core substituted with a 3-chlorophenyl group and a para-tolyl (4-methylphenyl) moiety.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-15-7-9-16(10-8-15)20-19-6-3-11-24(19)12-13-25(20)21(26)23-18-5-2-4-17(22)14-18/h2-11,14,20H,12-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGOKZVFIZCNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, with the CAS number 899961-04-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological activity based on available research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 365.9 g/mol. The structure features a dihydropyrrolo-pyrazine core that is substituted with a chlorophenyl and a p-tolyl group.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity : Compounds in the pyrrolo[1,2-a]pyrazine family have shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives possess significant antiproliferative effects against human cancer cell lines such as SGC-7901 and A549. The mechanism often involves disruption of microtubule dynamics similar to established chemotherapeutics like combretastatin A-4 .
- Antimicrobial Properties : Some derivatives have been evaluated for their antibacterial and antifungal activities. For example, related compounds have shown effectiveness against various pathogens in vitro, indicating potential therapeutic applications in infectious diseases .
- Cytotoxic Effects : The cytotoxicity of these compounds has been assessed using assays like MTT or hemolytic activity tests on human erythrocytes. Certain derivatives exhibited moderate toxicity levels with IC50 values ranging from 115 µg/mL to 500 µg/mL depending on the specific compound and cell type tested .
Case Studies and Research Findings
A summary of relevant studies is presented below:
The biological activity of this compound may involve several mechanisms:
- Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Induction : Some studies suggest that these compounds may induce oxidative stress in target cells, contributing to their cytotoxic effects.
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of derivatives from the dihydropyrrolo[1,2-a]pyrazine class. For example:
- Study Findings : A series of compounds were synthesized and tested against Mycobacterium tuberculosis. The results indicated significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM. The most potent derivatives demonstrated IC90 values between 3.73 and 4.00 μM, suggesting their potential as therapeutic agents against tuberculosis .
Neurological Applications
The compound has also been studied for its interaction with N-methyl-D-aspartate receptors (NMDARs), which are crucial in neurological functions:
- Modulation of NMDARs : Research indicates that this compound acts as a selective positive allosteric modulator for NMDAR subtypes GluN2C/D. This modulation can enhance synaptic transmission without directly activating the receptor, offering a novel approach to treating neurological disorders such as Alzheimer's disease and schizophrenia .
Case Study 1: Synthesis and Evaluation of Anti-Tubercular Activity
- Objective : To synthesize derivatives based on the dihydropyrrolo[1,2-a]pyrazine scaffold and evaluate their efficacy against Mycobacterium tuberculosis.
- Methodology : The study utilized both in vitro assays and molecular docking studies to elucidate interactions contributing to anti-tubercular activity.
- Results : Compounds with specific substitutions exhibited enhanced activity, indicating the importance of structural modifications in improving efficacy .
Case Study 2: NMDAR Modulation
- Objective : To evaluate the ability of derivatives similar to N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide to potentiate NMDAR activity.
- Methodology : Structural modifications were made to improve lipophilicity and solubility while maintaining or enhancing potency.
- Results : The findings showed significant improvements in receptor activity modulation, suggesting potential therapeutic applications in neuropharmacology .
| Compound Name | IC50 (μM) | IC90 (μM) | Target |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | Mycobacterium tuberculosis |
| Compound B | 2.18 | 4.00 | Mycobacterium tuberculosis |
| Compound C | - | - | NMDAR (GluN2C/D) |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The para-tolyl and 3-chlorophenyl groups in the target compound likely confer moderate lipophilicity, comparable to fluorinated analogs (e.g., 2-fluorophenyl in ). However, the dimethoxy-substituted compound exhibits a lower logP (3.70), suggesting polar substituents (e.g., methoxy) enhance aqueous solubility.
- The ethoxy group in may further improve solubility but introduces steric bulk.
The ethyl and methyl substituents in reduce steric hindrance, which may favor synthetic accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
